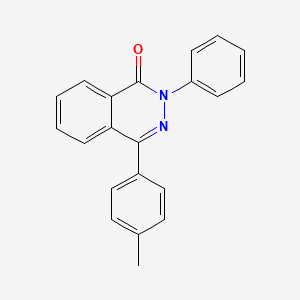

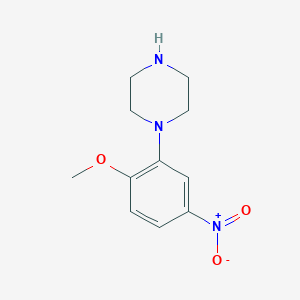

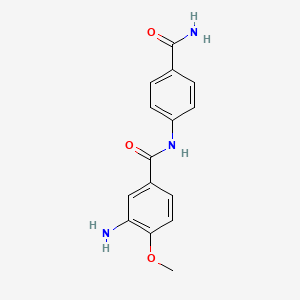

![molecular formula C15H14O B1608414 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 56917-39-6](/img/structure/B1608414.png)

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Vue d'ensemble

Description

“1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is an organic compound. It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone . The molecular formula of this compound is C9H10O and it has a molecular weight of 134.1751 .

Molecular Structure Analysis

The molecular structure of “1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and an ethanone group attached to the other .Applications De Recherche Scientifique

Microwave-Assisted Synthesis for Anti-Breast Cancer Agents

1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, a compound structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, has been used in the synthesis of novel thiazole derivatives. These compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in anti-breast cancer treatments (Mahmoud et al., 2021).

Identification in Forensic Toxicology

In a forensic toxicology study, a novel cathinone derivative structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone was identified and characterized. The study emphasized the use of advanced analytical techniques for the identification of novel psychoactive substances (Bijlsma et al., 2015).

Pharmacological Evaluation for Antipsychotic Activity

Compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were designed and synthesized. They were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This highlights their potential use in treating psychotic disorders (Bhosale et al., 2014).

Fluorescence Studies in Spectroscopy

The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, was studied. The findings contribute to our understanding of microscopic solvent heterogeneity, potentially useful in chemical analysis and material sciences (Ghoneim, 2001).

HIV-1 Replication Inhibition

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, have been synthesized andidentified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds, particularly N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole, showed promising activity against HIV-1 replication, with low cytotoxicities (Che et al., 2015).

Anticandidal Activity and Cytotoxicity

Tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone compounds, have been synthesized and evaluated for their anticandidal activity. Some of these compounds exhibited potent anticandidal agents with weak cytotoxic effects, indicating potential applications in antifungal therapies (Kaplancıklı et al., 2014).

Antimicrobial Properties in Novel Derivatives

A series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, chemically related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, were synthesized and evaluated for their antimicrobial activity. The synthesized azoles demonstrated significant antifungal activities against pathogenic fungi responsible for human diseases (Castellano et al., 2003).

QSAR Modeling and Antibacterial Agents

1-[3-methyl-2-(aryldiazenyl)-2H-aziren-2-yl]ethanones were synthesized and tested for their antimicrobial activity. The study highlights the use of quantitative structure-activity relationship (QSAR) modeling in predicting the antimicrobial properties of synthesized compounds, including those structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (Sahu et al., 2013).

Green Chemistry in Organic Synthesis

A study on microwave-assisted synthesis highlighted the use of environmentally friendly Suzuki reactions in the generation of functionalized biphenyl systems. This methodology, applied to compounds like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, underscores the importance of green chemistry approaches in organic synthesis (Soares et al., 2015).

Propriétés

IUPAC Name |

1-[4-(2-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJQPLYMITWEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393262 | |

| Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone | |

CAS RN |

56917-39-6 | |

| Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

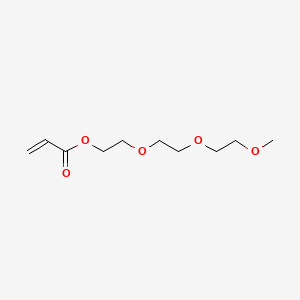

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)